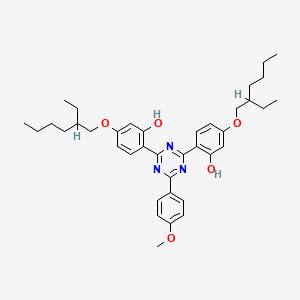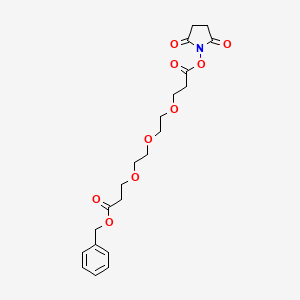
CCR1 antagonist 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The C-C motif chemokine receptor 8 (CCR8) is a class A G-protein coupled receptor that has emerged as a promising therapeutic target in cancer . Antagonists targeting CCR1, such as “CCR1 antagonist 8”, may provide a novel approach for treating multiple myeloma . These antagonists display a high degree of specificity, and in some cases, signaling bias .
Synthesis Analysis
A convergent, robust, and concise synthesis of a developmental CCR1 antagonist is described using continuous flow technology . Following an expeditious S N Ar sequence for cyclopropane introduction, a safe, continuous flow Curtius rearrangement was developed for the synthesis of a p-methoxybenzyl (PMB) carbamate .
Molecular Structure Analysis
The structure of CCR8 in complex with an antagonist antibody or the endogenous agonist ligand CCL1 has been determined . The studies reveal characteristic antibody features allowing recognition of the CCR8 extracellular loops and CCL1-CCR8 interaction modes that are distinct from other chemokine receptor-ligand pairs .
Chemical Reactions Analysis
In vitro, CCR1 antagonists display a high degree of specificity, and in some cases, signaling bias . In vivo studies have shown they can reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models .
科学的研究の応用
Autoimmune Disease Treatment : CCR1 antagonists have been identified as potential treatments for autoimmune diseases. For instance, BX 471, a non-peptide CCR1 antagonist, demonstrated effectiveness in reducing disease in a rat model of multiple sclerosis. This suggests that CCR1 antagonists might be useful in treating chronic inflammatory diseases (Liang et al., 2000).
Multiple Myeloma : CCR1 plays a significant role in multiple myeloma, and CCR1 antagonists are being evaluated for their therapeutic potential in this context. Despite the challenges in advancing these compounds through clinical trials, ongoing research suggests potential applications in treating multiple myeloma (Karash & Gilchrist, 2011).
Rheumatoid Arthritis : CCR1 antagonists have shown promise in experimental arthritis models. For example, J‐113863, a non-peptide antagonist of CCR1, ameliorated murine arthritis and altered cytokine networks, indicating potential for treating rheumatoid arthritis (Amat et al., 2006).
Multiple Sclerosis (MS) : Trials involving CCR1 antagonists in patients with relapsing/remitting MS did not show significant treatment differences for tested MRI variables, suggesting that CCR1 might not contribute to initial leukocyte infiltration in this condition (Zipp et al., 2006).
Inflammatory Diseases : CCR1 antagonists have been involved in a variety of animal models of disease, with recent compounds showing promise in preclinical settings. These findings support the potential use of CCR1 antagonists in treating inflammatory conditions (Cheng & Jack, 2008).
Fungal Asthma : In a study of chronic fungal asthma induced by Aspergillus fumigatus, the CCR1 antagonist BX‐471 significantly reduced airway inflammation, hyper-responsiveness, and remodeling, suggesting therapeutic potential in asthma management (Carpenter et al., 2005).
Drug Design Insights : Research into the binding modes of CCR1 antagonists has provided valuable insights for drug design and mutagenesis studies, which could aid in developing more effective CCR1-targeted therapies (Liu et al., 2012).
Clinical Trials Learning : Several CCR1 antagonists have undergone clinical trials for various inflammatory diseases, offering insights into their efficacy and potential applications (Gladue et al., 2010).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR1 antagonist 8 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)



